molecular formula C7H7ClO4S B040827 (4-Hydroxyphenyl) chloromethanesulfonate CAS No. 117224-69-8

(4-Hydroxyphenyl) chloromethanesulfonate

Cat. No.: B040827
CAS No.: 117224-69-8
M. Wt: 222.65 g/mol
InChI Key: SCTASVSATHHSMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Hydroxyphenyl=chloromethanesulfonate is a chemical compound known for its unique properties and applications in various scientific fields. It is often used as a sulfonating agent in the synthesis of sulfonate esters and sulfonamides. This compound has gained attention due to its ability to inhibit methanogenesis and dechlorination processes, making it valuable in environmental and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxyphenyl=chloromethanesulfonate involves the reaction between p-hydroxybenzenesulfonic acid and chloromethyl methyl ether. This reaction is typically carried out in the presence of a base, such as sodium hydroxide or potassium hydroxide, and a solvent like methanol or ethanol. The resulting product is purified to achieve a high level of purity, often exceeding 95% .

Industrial Production Methods

Industrial production methods for 4-Hydroxyphenyl=chloromethanesulfonate are similar to laboratory synthesis but are scaled up to meet commercial demands. The process involves careful control of reaction conditions to ensure consistent quality and yield. The use of advanced purification techniques is essential to achieve the desired purity levels required for various applications .

Chemical Reactions Analysis

Types of Reactions

4-Hydroxyphenyl=chloromethanesulfonate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with 4-Hydroxyphenyl=chloromethanesulfonate include bases like sodium hydroxide and potassium hydroxide, as well as nucleophiles such as amines. Reaction conditions typically involve solvents like methanol or ethanol and controlled temperatures to optimize reaction rates and yields.

Major Products

The major products formed from reactions involving 4-Hydroxyphenyl=chloromethanesulfonate include sulfonate esters and sulfonamides. These products are valuable intermediates in the synthesis of various organic compounds and materials.

Scientific Research Applications

Comparison with Similar Compounds

4-Hydroxyphenyl=chloromethanesulfonate can be compared with other similar compounds, such as:

These compounds share similar structural features but differ in their specific reactivity and applications. 4-Hydroxyphenyl=chloromethanesulfonate is unique due to its dual role in inhibiting methanogenesis and dechlorination processes, making it particularly valuable in environmental applications .

Properties

CAS No.

117224-69-8

Molecular Formula

C7H7ClO4S

Molecular Weight

222.65 g/mol

IUPAC Name

(4-hydroxyphenyl) chloromethanesulfonate

InChI

InChI=1S/C7H7ClO4S/c8-5-13(10,11)12-7-3-1-6(9)2-4-7/h1-4,9H,5H2

InChI Key

SCTASVSATHHSMF-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1O)OS(=O)(=O)CCl

Canonical SMILES

C1=CC(=CC=C1O)OS(=O)(=O)CCl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.